molecular formula C16H14N4O4 B2868003 2-((5-(1-Acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione CAS No. 1809470-67-4

2-((5-(1-Acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione

Cat. No.: B2868003
CAS No.: 1809470-67-4
M. Wt: 326.312
InChI Key: QGMFJUMJLMFXLK-UHFFFAOYSA-N
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Description

. This compound features a unique structure that includes an acetylazetidinyl group attached to an oxadiazolyl moiety, which is further linked to an isoindoline-1,3-dione framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1-Acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione typically involves multiple steps, starting with the preparation of the acetylazetidinyl group. This can be achieved by acetylating azetidine-3-ol using acetic anhydride under acidic conditions. The resulting acetylazetidinyl compound is then reacted with appropriate reagents to introduce the oxadiazolyl group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: : Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry and Biology

In chemistry and biology, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new drugs and bioactive compounds.

Medicine

In the medical field, 2-((5-(1-Acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione has shown potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry

In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties may be harnessed for applications in catalysis, polymer science, and other industrial processes.

Mechanism of Action

The mechanism by which 2-((5-(1-Acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

  • 2-(1-(methylsulfonyl)azetidin-3-ylidene)acetonitrile

Uniqueness

2-((5-(1-Acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to interact with biological targets in ways that similar compounds cannot, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-[[5-(1-acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c1-9(21)19-6-10(7-19)14-17-13(18-24-14)8-20-15(22)11-4-2-3-5-12(11)16(20)23/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMFJUMJLMFXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C2=NC(=NO2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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